2-Methylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 78562-32-0 and a molecular weight of 133.15 . It’s used as a reactant in the preparation of DPP-IV inhibitors . It’s also been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidine has been analyzed in several studies . The InChI code for this compound is 1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylpyrazolo[1,5-a]pyrimidine have been studied . The exact reactions and their mechanisms can vary depending on the specific conditions and reactants used.Physical And Chemical Properties Analysis
2-Methylpyrazolo[1,5-a]pyrimidine is a solid compound . Its physical and chemical properties have been analyzed in several studies .Scientific Research Applications
Kinase Inhibition for Stroke Treatment
2-Methylpyrazolo[1,5-a]pyrimidine derivatives have shown potential as c-Src kinase inhibitors, which can be significant in treating acute ischemic stroke. Specific compounds, such as 7-(2-amino-2-methylpropylamino)-5-cyclopropyl-2-(3,5-dimethoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated potent inhibitory activity and satisfactory central nervous system penetration, reducing infarct volume in vivo in a rat model (Mukaiyama et al., 2007).
Antimetabolite Properties
2-Methylpyrazolo[1,5-a]pyrimidine compounds have been recognized for their antimetabolite properties in purine biochemical reactions. These compounds, particularly as purine analogues, exhibit significant antitrypanosomal activity, contributing to their pharmaceutical interest (Abdelriheem et al., 2017).
Potential in Anti-Inflammatory and Analgesic Applications
Some derivatives of 2-Methylpyrazolo[1,5-a]pyrimidine have shown interesting anti-inflammatory and analgesic properties. Specific compounds are used as reference in quantitative structure-activity relationship (QSAR) studies to explore their therapeutic potential (Vettori et al., 1981).
Fluorescent Probe Development
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been used as intermediates for creating functional fluorophores. These compounds have been utilized for the development of novel fluorescent probes that could be significant in biological and environmental sensing applications due to their strong fluorescence intensity and large Stokes shifts (Castillo et al., 2018).
Antimicrobial Activity
Newly synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties. These compounds, through various synthesis methods, have shown efficacy against certain microbial strains, indicating their potential use as antimicrobial agents (Deshmukh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAQNWCDKDKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509526 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
78562-32-0 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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